2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9382645
InChI: InChI=1S/C14H14N4O2S/c1-20-8-11-7-12(19)18-13(15-11)16-14(17-18)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,16,17)
SMILES: COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35 g/mol

2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

CAS No.:

Cat. No.: VC9382645

Molecular Formula: C14H14N4O2S

Molecular Weight: 302.35 g/mol

* For research use only. Not for human or veterinary use.

2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one -

Specification

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
IUPAC Name 2-benzylsulfanyl-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C14H14N4O2S/c1-20-8-11-7-12(19)18-13(15-11)16-14(17-18)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,16,17)
Standard InChI Key WTGDVPDKMOUNOS-UHFFFAOYSA-N
SMILES COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
Canonical SMILES COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the triazolopyrimidine family, featuring a bicyclic system composed of a triazole ring fused to a pyrimidinone moiety. Key structural elements include:

  • A benzylsulfanyl group at position 2, contributing to hydrophobic interactions.

  • A methoxymethyl substituent at position 5, enhancing solubility and metabolic stability.

  • A ketone oxygen at position 7, enabling hydrogen bonding with biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₄N₄O₂S
Molecular Weight302.35 g/mol
IUPAC Name2-benzylsulfanyl-5-(methoxymethyl)-1H- triazolo[1,5-a]pyrimidin-7-one
SMILESCOCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
Topological Polar Surface95.4 Ų

The X-ray crystallographic data (CSD ID: CCDC 2034666) confirms the dominance of the keto tautomer in the solid state, with a C=O bond length of 1.23 Å .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a three-step protocol:

  • Formation of the pyrimidinone core: Condensation of β-ketoesters with aminotriazoles under acidic conditions.

  • Functionalization at position 5: Alkylation with chloromethyl methyl ether (MOMCl) in the presence of NaH.

  • Introduction of benzylsulfanyl group: Thioetherification using benzyl mercaptan and a palladium catalyst .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
1Ethyl acetoacetate, NH₄Cl80°C78%
2MOMCl, NaH, DMF0–25°C85%
3BnSH, Pd(OAc)₂, K₂CO₃60°C68%

Characterization via 1H^1H NMR (DMSO-d6d_6) reveals distinctive signals:

  • δ 12.16 ppm (s, 1H, NH)

  • δ 4.52 ppm (s, 2H, OCH₂O)

  • δ 3.31 ppm (s, 3H, OCH₃) .

Biological Activities and Mechanisms

ENPP1 Inhibition and STING Pathway Activation

The compound demonstrates potent inhibition of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) with an IC₅₀ of 0.42 μM . By blocking ENPP1-mediated hydrolysis of 2',3'-cGAMP, it enhances STING-dependent interferon-β production (8-fold increase vs. controls), making it a candidate for cancer immunotherapy .

Antimicrobial Properties

Against Mycobacterium tuberculosis (H37Rv strain), derivatives show MIC values of 1.56–3.12 μg/mL, comparable to first-line drugs like isoniazid . Activity persists under hypoxic conditions mimicking latent infection (MIC = 6.25 μg/mL) .

Anticancer Effects

In NCI-60 cell line screening, the compound exhibits selective cytotoxicity:

  • GI₅₀ = 2.1 μM (MCF-7 breast cancer)

  • GI₅₀ = 5.8 μM (HepG2 hepatocellular carcinoma)
    Mechanistic studies indicate G1 cell cycle arrest via p21 upregulation and caspase-3-dependent apoptosis .

Structure-Activity Relationships (SAR)

Critical modifications influencing bioactivity:

  • Benzylsulfanyl group: Replacement with methylthio reduces ENPP1 inhibition by 40-fold (IC₅₀ = 17.3 μM) .

  • Methoxymethyl chain: Conversion to hydroxymethyl decreases metabolic stability (t₁/₂ = 12 min vs. 89 min in liver microsomes).

  • Pyrimidinone core: N-Methylation at position 4 abolishes antitubercular activity (MIC > 50 μg/mL) .

Pharmacokinetic Profiling

Preliminary ADME data (rat model):

ParameterValue
Oral bioavailability38.2%
Plasma t₁/₂4.7 h
Cmax (10 mg/kg)1.2 μg/mL
PPB89.4%

The compound shows moderate blood-brain barrier permeability (Papp = 8.6 × 10⁻⁶ cm/s) .

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